10-(benzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Description
10-(benzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
One significant area of study is the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their biological evaluation, particularly as serotonin 5-HT6 receptor antagonists. These compounds have been shown to exhibit potent and selective binding affinity towards the 5-HT6 receptor, indicating potential applications in neurological and psychiatric disorders. The study by Ivachtchenko et al. (2010) highlights the synthesis process and the promising activity of these compounds, with specific analogs demonstrating significant inhibitory effects in functional assays and high affinity in radioligand binding assays (Ivachtchenko et al., 2010).
Antimicrobial and Antitumor Applications
Another research focus is the development of new fused pyrimidine derivatives as potent inhibitors against specific targets. Shaaban et al. (2011) synthesized and evaluated a series of new fused pyrimidine derivatives for their cytotoxic activity against HST116 colon tumor cell lines. These compounds, including variations like 2,7-Diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine, were found to be equipotent to Doxorubicin, a reference drug, showcasing their potential as antitumor agents (Shaaban et al., 2011).
Synthesis of Kinase Inhibitors
The synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues as dual inhibitors of CLK1 and DYRK1A kinases represent another critical research direction. These compounds were designed and prepared through microwave-accelerated multi-step synthesis, demonstrating promising inhibitory potency against selected protein kinases, suggesting their utility in developing new pharmacological inhibitors for treating various diseases (Loidreau et al., 2013).
Antimicrobial Activity of Substituted Compounds
Research into substituted tricyclic compounds, such as those synthesized by Mittal et al. (2011), has shown significant antibacterial and antifungal activities. These studies highlight the antimicrobial potential of such compounds, with specific synthesized products demonstrating notable effectiveness against various bacterial and fungal strains (Mittal et al., 2011).
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-29-15-7-5-6-14(12-15)13-22-19-18-17(10-11-30-18)26-20(23-19)21(24-25-26)31(27,28)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNPZOYJZKJHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.